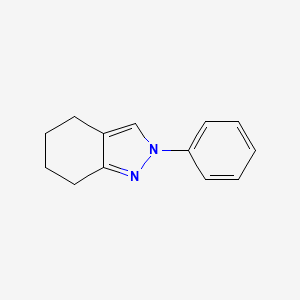

2-Phenyl-4,5,6,7-tetrahydro-2H-indazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-4,5,6,7-tetrahydro-2H-indazole is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Herbicidal Applications

Certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have shown potent herbicidal activity, particularly in paddy fields .

Key Research Findings:

- A series of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives were synthesized and evaluated for their herbicidal activities .

- Compounds with a phenyl or cyano substituent at the 3-position of the 5-methyl-isoxazolin-5-yl structure exhibited good rice selectivity and potent herbicidal activity against annual weeds at 16-63 g AI ha(-1) under greenhouse conditions .

- Field trials indicated that these compounds effectively controlled a wide range of annual weeds rapidly, with good tolerance in transplanted rice seedlings when applied pre-emergence .

- Toxicological tests revealed low mammalian and environmental toxicity for these compounds .

Case Study:

In field trials, specific this compound derivatives demonstrated the ability to control a broad spectrum of annual weeds in paddy fields without harming the rice seedlings . This makes them suitable for use as pre-emergence herbicides in rice cultivation .

Pharmaceutical Applications

Indazole-containing derivatives are important heterocycles in drug discovery, with diverse applications in inhibiting various biological targets .

Key Research Findings:

- Indazole derivatives have shown activity against various targets, including ERK 1/2, IDO1, and hTRPA1 .

- Compound 119 displayed excellent potency, high ERK 1/2 selectivity, and dual mechanisms of action inhibition (IC50 = 20 and 7 nM, respectively) and exhibited antitumor activity in patients with BRAFV600-mutant melanoma .

- Compound 120 exhibited the most IDO1 inhibitory activity with an IC50 value of 5.3 μM, suggesting that the 1H-indazole structure is a novel key pharmacophore with potent IDO1 inhibitory activity .

- Compounds 170 and 171 were highly selective against PI3Kδ with pKi values of 9.9 and 10.1, respectively, and protected against eosinophil recruitment in a rat model of Th2-driven inflammation in the lungs .

- Compound 173 showed high inhibitory activity against PADs and inhibited PAD4-mediated H4 citrullination at low micromole concentrations .

- Compound 174 displayed excellent inhibitory activity against GR with an IC50 value of 3.8 nM and exhibited excellent efficacy in the streptococcal cell wall (SCW) reactivation model of joint inflammation .

Data Table of Pharmaceutical Applications:

| Compound | Target | IC50/pKi Value | Application |

|---|---|---|---|

| 119 | ERK 1/2 | 20 and 7 nM | Antitumor activity in BRAFV600-mutant melanoma |

| 120 | IDO1 | 5.3 μM | IDO1 inhibition |

| 170/171 | PI3Kδ | 9.9 and 10.1 | Protection against eosinophil recruitment in Th2-driven lung inflammation |

| 173 | PADs | N/A | Inhibition of PAD4-mediated H4 citrullination |

| 174 | GR | 3.8 nM | Efficacy in streptococcal cell wall (SCW) reactivation model of joint inflammation |

Case Studies:

- Melanoma Treatment: Compound 119 demonstrated antitumor activity in patients with BRAFV600-mutant melanoma, indicating its potential as a therapeutic agent for this type of cancer .

- Anti-inflammatory Activity: Compounds 170 and 171 protected against eosinophil recruitment in a rat model of Th2-driven inflammation in the lungs, suggesting their utility in treating inflammatory lung diseases . Compound 174 also exhibited efficacy in a model of joint inflammation .

Chemical Synthesis Applications

2H-indazoles can be used in chemical reactions to synthesize more complex molecules .

Key Research Findings:

- 2H-indazoles can undergo visible-light-driven decarboxylative coupling with 2-oxo-2-phenylacetic acid to form 3-acyl-2H-indazoles .

- The reaction conditions can be optimized using degassed acetonitrile (MeCN) as the solvent and a 6 W LED (380–385 nm) as the light source .

- The reaction is tolerant of various functional groups at the C-5 and C-6 positions of 2H-indazoles, including halogens and electron-donating groups .

- Indazoles bearing aromatic rings functionalized with diverse functional groups can be converted into their corresponding 3-acyl-2H-indazoles in fair to good yields .

属性

CAS 编号 |

32286-81-0 |

|---|---|

分子式 |

C13H14N2 |

分子量 |

198.26 g/mol |

IUPAC 名称 |

2-phenyl-4,5,6,7-tetrahydroindazole |

InChI |

InChI=1S/C13H14N2/c1-2-7-12(8-3-1)15-10-11-6-4-5-9-13(11)14-15/h1-3,7-8,10H,4-6,9H2 |

InChI 键 |

YEWUAGWSBSMPFN-UHFFFAOYSA-N |

SMILES |

C1CCC2=NN(C=C2C1)C3=CC=CC=C3 |

规范 SMILES |

C1CCC2=NN(C=C2C1)C3=CC=CC=C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。